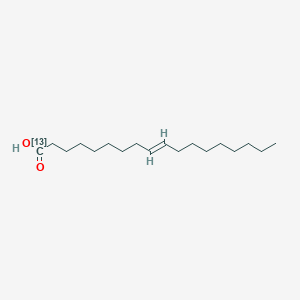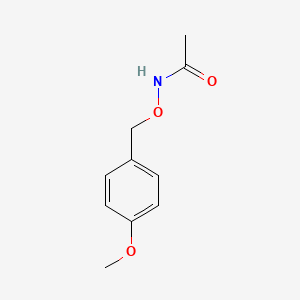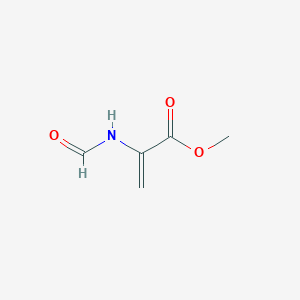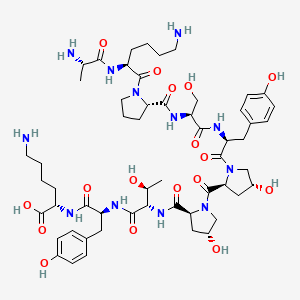
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is a chemical compound with a complex structure that includes both morpholine and benzoate moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride typically involves the reaction of morpholine with 2-hydroxy-3-methoxybenzoic acid in the presence of a suitable chlorinating agent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-morpholin-4-ium-4-ylethyl 2-hydroxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 3-methoxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 2-hydroxy-4-methoxybenzoate;chloride
Uniqueness
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of reactions and exhibit specific biological activities that may not be observed in similar compounds.
Eigenschaften
CAS-Nummer |
23959-15-1 |
|---|---|
Molekularformel |
C14H20ClNO5 |
Molekulargewicht |
317.76 g/mol |
IUPAC-Name |
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride |
InChI |
InChI=1S/C14H19NO5.ClH/c1-18-12-4-2-3-11(13(12)16)14(17)20-10-7-15-5-8-19-9-6-15;/h2-4,16H,5-10H2,1H3;1H |
InChI-Schlüssel |
KFPAZNVEFVIEQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C(=O)OCC[NH+]2CCOCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



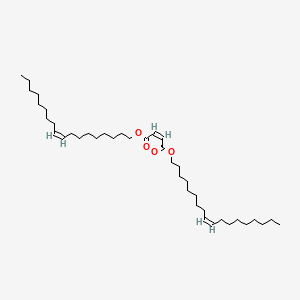


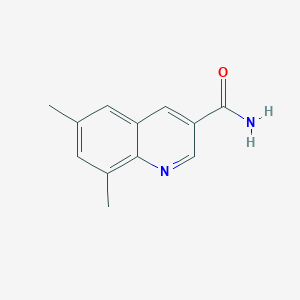
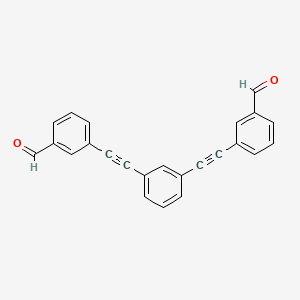
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
